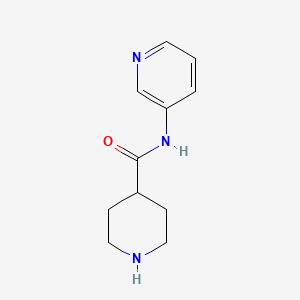
4-Bromo-2,6-diphenylpyridine
Übersicht
Beschreibung
4-Bromo-2,6-diphenylpyridine is an organic compound with the chemical formula C17H12BrN . It is also known as a chemical compound .
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-2,6-diphenylpyridine has been reported in the literature. For example, aromatic polyamides containing 4-aryl-2,6-diphenylpyridine moieties were synthesized from diamines and two fluorinated isophthaloyl dichlorides by the low-temperature solution polycondensation in N,N-dimethylacetamide (DMAc) . Another study reported the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine .Molecular Structure Analysis
The molecular formula of 4-Bromo-2,6-diphenylpyridine is C17H12BrN . The compound is predicted to have a density of 1.352±0.06 g/cm3 .Chemical Reactions Analysis
In the context of chemical reactions, 4-Bromo-2,6-diphenylpyridine has been used in the synthesis of aromatic polyamides . It has also been involved in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
4-Bromo-2,6-diphenylpyridine is predicted to have a density of 1.352±0.06 g/cm3 . Its melting point is 90℃ (ethanol), and its boiling point is predicted to be 401.1±40.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Cross-Coupling Reactions
4-Bromo-2,6-diphenylpyridine derivatives have been synthesized through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives expand the use of polybromofluoropyridine scaffolds in synthesizing polyfunctional heteroaromatic derivatives (Benmansour et al., 2007). Similarly, regioselective ortho-Lithiation of halopyridines has led to the synthesis of related compounds, demonstrating the versatility of these molecules in organic synthesis (Chen et al., 2004).
Photophysical Properties and Applications
Studies on iridium cyclometalated complexes with 2,6-diphenylpyridine ligands have revealed their strong visible absorption and long-lived emission, which are significant for photophysical applications (Polson et al., 2004). This characteristic is also utilized in fluorescent chemosensors designed for selective sensing of metal ions like Ag+, which demonstrate high luminescence quantum yields and potential for biological applications (Zhang et al., 2017).
Use in Polymerization Monitoring and Photopolymerization
Diphenylpyridine derivatives have been explored as fluorescent sensors for monitoring photopolymerization processes. Their electron-donating or withdrawing substituents significantly influence their sensitivity and efficiency, highlighting their potential in polymer science (Topa et al., 2020). Additionally, bimolecular photoinitiating systems based on derivatives of 2,6-diphenylpyridine have shown promising results in vat photopolymerization 3D printing techniques under visible light (Fiedor et al., 2020).
Structural Studies and Crystallography
Structural studies of 2,6-diphenylpyridine-based compounds have been conducted using techniques like X-ray crystallography. These studies provide insights into the molecular geometry and interactions of these compounds, which are essential for understanding their properties and potential applications (Crispini & Neve, 2002).
Safety And Hazards
The safety data sheet for a similar compound, 4-Bromo-2,6-dimethylphenol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2,6-diphenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVESHYKDJMFQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508150 | |
| Record name | 4-Bromo-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-diphenylpyridine | |
CAS RN |
78500-89-7 | |
| Record name | 4-Bromo-2,6-diphenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





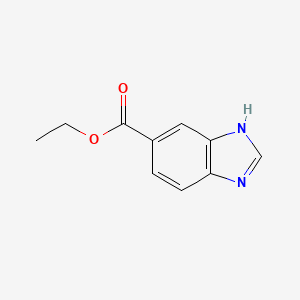
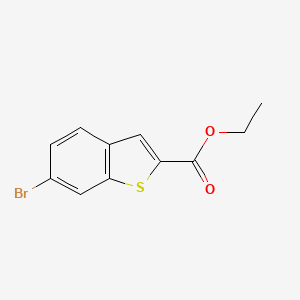

![7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester](/img/structure/B1601414.png)
![Diphenyl[3-(triethoxysilyl)propyl]phosphine](/img/structure/B1601415.png)

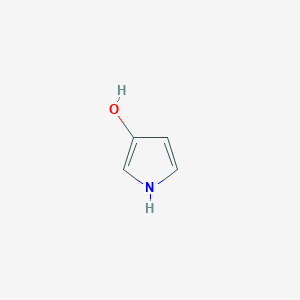
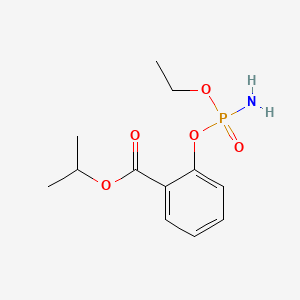

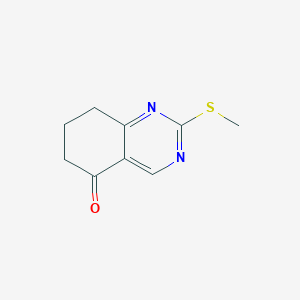
![N-[5-(diethylamino)-2-nitrosophenyl]acetamide](/img/structure/B1601425.png)
